molecular formula C14H25NO4S B6295992 (S)-2-Methylazetidine r-(-)-csa salt CAS No. 2241590-54-3

(S)-2-Methylazetidine r-(-)-csa salt

Cat. No. B6295992
M. Wt: 303.42 g/mol
InChI Key: KGZFOZKAGZDAAM-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methylazetidine r-(-)-csa salt is a type of chiral compound that is used in the synthesis of a variety of compounds. It is a chiral building block and is used in asymmetric synthesis, which is a process of synthesizing compounds with a specific configuration. It is a useful tool in the synthesis of pharmaceuticals, agrochemicals, and other compounds. (S)-2-Methylazetidine r-(-)-csa salt is an important reagent in asymmetric synthesis and has been used in a variety of scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (S)-2-Methylazetidine r-(-)-csa salt can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.

Starting Materials
2-Methylaziridine, (-)-Camphorsulfonic acid, Sodium hydroxide, Methanol, Diethyl ether, Hydrochloric acid, Sodium bicarbonate, Wate

Reaction
Step 1: Dissolve 2-Methylaziridine in methanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for several hours to form the corresponding azetidine., Step 2: Add (-)-Camphorsulfonic acid to the reaction mixture and stir at room temperature for several hours to form the r-(-)-csa salt of the azetidine., Step 3: Filter the solid product and wash with diethyl ether to remove any impurities., Step 4: Dissolve the r-(-)-csa salt in water and adjust the pH to neutral using sodium bicarbonate., Step 5: Add hydrochloric acid dropwise to the solution until the pH reaches 2-3, causing the r-(-)-csa salt to precipitate out of solution., Step 6: Filter the solid product and wash with water to remove any remaining acid or salt impurities., Step 7: Dry the product under vacuum to obtain the final (S)-2-Methylazetidine r-(-)-csa salt.

Mechanism Of Action

The mechanism of action of (S)-2-Methylazetidine r-(-)-csa salt is not well understood. However, it is believed that it acts as a chiral building block in asymmetric synthesis. This means that it can be used to create compounds with a specific configuration. It is believed that this is due to the presence of the chiral carbon atoms in the compound, which allow for the formation of compounds with a specific configuration.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-2-Methylazetidine r-(-)-csa salt are not well understood. It is believed that it does not have any direct effects on the body, as it is not used as a drug or medication. However, it may have indirect effects on the body when used in the synthesis of other compounds.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-2-Methylazetidine r-(-)-csa salt in lab experiments include its availability, its low cost, and its ease of use. It is also a useful tool in asymmetric synthesis, as it can be used to create compounds with a specific configuration. The main limitation of using (S)-2-Methylazetidine r-(-)-csa salt in lab experiments is that it is not well understood and its mechanism of action is not well understood.

Future Directions

For (S)-2-Methylazetidine r-(-)-csa salt include further research into its mechanism of action and its potential applications. It may also be possible to develop new methods for the synthesis of this compound. Additionally, it may be possible to develop new uses for this compound, such as in the synthesis of pharmaceuticals or agrochemicals. Finally, it may be possible to develop new methods for the synthesis of chiral auxiliaries, which can be used in the synthesis of other compounds.

Scientific Research Applications

(S)-2-Methylazetidine r-(-)-csa salt has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and other compounds. It has also been used as a chiral building block in asymmetric synthesis. In addition, it has been used in the synthesis of chiral auxiliaries, which are used in the synthesis of other compounds.

properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(2S)-2-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3/t;4-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZFOZKAGZDAAM-VWMHFEHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylazetidine R-(-)-csa salt

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